molecular formula C18H16N4O2S2 B2833952 1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1286720-39-5

1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea

Cat. No. B2833952
CAS RN: 1286720-39-5
M. Wt: 384.47
InChI Key: UMBYBDYUQGIGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a chemical compound with potential applications in scientific research. This molecule is a type of urea-thiazole derivative, which has been synthesized and studied for its biological activities. In

Scientific Research Applications

Radiolabeled Compounds for PET Studies

One significant application involves the synthesis and evaluation of radiolabeled compounds for positron emission tomography (PET) studies. For instance, a specific compound, AR-A014418, known for its selective inhibition of glycogen synthase kinase-3beta (GSK-3beta), was radiolabeled for cerebral PET studies to investigate its potential in brain imaging. However, it exhibited poor brain penetration, indicating its limitation for such applications (Vasdev et al., 2005).

Optical Properties of Complexes

Research into the optical behavior of complexes involving related thiazole derivatives has been conducted. The study on optical reflectance and transmittance measurements of these complexes revealed significant findings on their optical band gaps and refractive indices, which are crucial for understanding their potential use in optical materials and devices (Yakuphanoglu et al., 2005).

Synthesis for Pharmacokinetic Studies

Another area of application is in the synthesis of stable, isotopically labeled compounds for pharmacokinetic studies. For example, the deuterium-labeled version of AR-A014418 was synthesized to serve as an internal standard in liquid chromatography–mass spectrometry (LC–MS) analysis, aiding in drug absorption and distribution studies (Liang et al., 2020).

Derivative Synthesis for Material Science

Derivatives of similar compounds have been synthesized for various material science applications. This includes research into new polyureas derived from certain urea derivatives, which are explored for their potential use in polymer science due to their structural and thermal properties (Mallakpour et al., 2002).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-10-20-15-14(25-10)8-7-13-16(15)26-18(21-13)22-17(23)19-9-11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBYBDYUQGIGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.